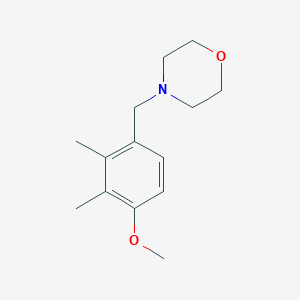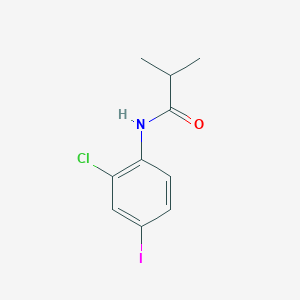
4-(4-methoxy-2,3-dimethylbenzyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-methoxy-2,3-dimethylbenzyl)morpholine is a compound that has gained significant attention in the scientific community due to its potential applications in drug discovery. This compound is also known as DMXB-M, and it belongs to the class of morpholine derivatives. The unique chemical structure of DMXB-M makes it a promising candidate for developing drugs that can target specific receptors in the brain.
Mechanism of Action
DMXB-M acts as a partial agonist of α7 nAChRs. It binds to these receptors and modulates their activity, leading to the activation of downstream signaling pathways. This mechanism of action makes DMXB-M a promising candidate for developing drugs that can target α7 nAChRs.
Biochemical and Physiological Effects:
DMXB-M has been shown to have various biochemical and physiological effects. It has been found to enhance cognitive function, including learning and memory, in animal models. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models. Furthermore, DMXB-M has been found to have anti-inflammatory effects, reducing inflammation in animal models.
Advantages and Limitations for Lab Experiments
DMXB-M has several advantages for lab experiments. It is a highly specific compound that can target α7 nAChRs. It has also been extensively studied, and its mechanism of action is well understood. However, DMXB-M has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DMXB-M. One potential direction is to develop drugs that can target α7 nAChRs using DMXB-M as a lead compound. Another direction is to study the effects of DMXB-M on other physiological processes, such as inflammation and pain modulation. Additionally, further research is needed to understand the potential toxicity of DMXB-M and to develop methods for improving its solubility.
Synthesis Methods
DMXB-M can be synthesized using various methods, including the reaction of 4-(4-methoxy-2,3-dimethylphenyl)-2,2-dimethyl-1,3-dioxolane with morpholine in the presence of a catalyst. Another method involves the reaction of 4-(4-methoxy-2,3-dimethylphenyl)-2,2-dimethyl-1,3-dioxolane with morpholine in the presence of a base.
Scientific Research Applications
DMXB-M has been extensively studied for its potential applications in drug discovery. It has been found to have a high affinity for α7 nicotinic acetylcholine receptors (nAChRs), which are present in the brain. These receptors are involved in various physiological processes, including learning and memory, attention, and pain modulation.
properties
IUPAC Name |
4-[(4-methoxy-2,3-dimethylphenyl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11-12(2)14(16-3)5-4-13(11)10-15-6-8-17-9-7-15/h4-5H,6-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZCBNQTEJGAQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{2-[(4-chlorophenyl)thio]ethyl}-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5844494.png)
![2-[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5844508.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5844530.png)
![2-(4-nitrophenoxy)-N-[2-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5844536.png)

![3-nitro-5-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yloxy)aniline](/img/structure/B5844553.png)

![N-(2-methoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5844574.png)
![4-amino-5-[(4-methyl-1-piperazinyl)carbonyl]-3-phenyl-1,3-thiazole-2(3H)-thione](/img/structure/B5844581.png)
![4-{5-[(2,5-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5844589.png)


